N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a fluorinated benzothiazole derivative featuring a sulfonamide-propanamide hybrid structure. The compound integrates two key pharmacophores: a 4-fluoro-benzothiazole moiety and a 4-fluorobenzenesulfonyl group. Benzothiazoles are known for their bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications, while sulfonamide groups enhance solubility and binding affinity . The fluorine substituents likely improve metabolic stability and electronic properties, making this compound a candidate for targeted drug design.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZYSXLIJRNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 350.33 g/mol. The compound features a benzothiazole moiety and a sulfonamide group, which are known to confer various biological properties.
Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit diverse biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi.
- Cholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of AChE. The inhibitory potency was evaluated using the Ellman’s spectrophotometric method, revealing an IC50 value comparable to established AChE inhibitors like tacrine .
Case Study 1: Cholinesterase Inhibition
In a study focused on the synthesis and biological evaluation of new benzothiazole derivatives, this compound was synthesized and tested for its ability to inhibit AChE. The results indicated that this compound was among the most potent inhibitors in the series tested, highlighting its potential as a therapeutic agent for conditions like Alzheimer’s disease .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of various benzothiazole derivatives. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₂N₂O₂S |
| Molecular Weight | 350.33 g/mol |
| IC50 (AChE Inhibition) | Comparable to tacrine |
| Antimicrobial Activity | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound differs from similar derivatives in its substitution pattern and functional groups:
- Benzothiazole Core: The 4-fluoro substitution on the benzothiazole ring contrasts with non-fluorinated analogs (e.g., 17b and 17c in ), which feature nitro (NO₂) groups.
- Sulfonamide Linkage: The 4-fluorobenzenesulfonyl group replaces nitrobenzenesulfonyl or non-fluorinated sulfonamide moieties in analogs (e.g., 17b), altering electronic and steric profiles .
Thermal Stability (Melting Points)
Fluorine’s polarity may elevate the target compound’s melting point relative to 17b, though likely below chromenone-containing derivatives () due to simpler architecture .
Spectroscopic and Analytical Comparisons
FTIR Spectroscopy
- Target Compound : Expected peaks include C=O (amide, ~1660–1680 cm⁻¹), SO₂ (sulfonamide, ~1350–1150 cm⁻¹), and C-F (aromatic, ~1100–1000 cm⁻¹).
- Compound 17b: Shows NO₂ stretches (~1520–1350 cm⁻¹) absent in the target, alongside overlapping C=O and SO₂ bands .
- Triazole Derivatives () : Feature C=S (~1243–1258 cm⁻¹) and tautomer-sensitive S-H (~2500–2600 cm⁻¹) vibrations, which are irrelevant to the target .
NMR Analysis
- ¹H NMR: The target’s aromatic protons adjacent to fluorine would experience downfield shifts (~7.5–8.5 ppm) compared to non-fluorinated analogs (e.g., 17b: ~7.0–8.0 ppm) .
- ¹³C NMR: Fluorine’s inductive effect would deshield adjacent carbons (e.g., C-4 of benzothiazole at ~160 ppm vs. ~150 ppm in non-fluorinated analogs) .
Mass Spectrometry
Q & A
Q. What are the recommended synthetic pathways for N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and amide coupling. For example, analogous compounds are synthesized by reacting a benzothiazol-2-amine precursor with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF). Amide bond formation may employ coupling agents like EDC·HCl and HOBt, as seen in related propanamide syntheses (e.g., yields up to 83–99% under optimized conditions) . Key steps include:
- Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a propanamide intermediate.
- Amide Coupling : Using carbodiimide-based reagents to link the sulfonylpropanamide to the 4-fluoro-benzothiazol-2-amine moiety.
Purification via recrystallization or column chromatography is critical, with characterization by melting point, FTIR, and NMR .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- FTIR : Look for peaks at ~3300 cm⁻¹ (N-H stretch), ~1670–1700 cm⁻¹ (C=O of amide and sulfonyl groups), and ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
- ¹H/¹³C NMR : Aromatic protons in the benzothiazole and sulfonylbenzene rings appear at δ 7.0–8.5 ppm. The propanamide chain shows signals for CH₂ groups (δ 2.5–4.0 ppm) and the amide NH (δ ~10 ppm) .
- HRMS : Confirm the molecular ion ([M+H]⁺) with a mass error <5 ppm. For example, a compound with molecular formula C₁₆H₁₁F₂N₂O₃S₂ would have an exact mass of 397.0231 .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural elucidation?
- Methodological Answer : Use dual refinement approaches:
- SHELX Suite : Employ SHELXL for high-resolution refinement and SHELXD for phase determination in cases of twinning or weak data. Cross-validate with spectroscopic data (e.g., NMR NOE correlations to confirm stereochemistry) .
- Data Validation : Check for pseudosymmetry or twinning using PLATON or ROTAX. If twinning is detected (e.g., in ), apply twin-law refinement in SHELXL .
Q. How can molecular docking studies predict the compound’s interaction with cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Target Preparation : Retrieve COX-2 (PDB ID: 5KIR) and optimize protonation states using tools like AutoDockTools.
- Ligand Preparation : Generate the compound’s 3D structure with Gaussian 09 (B3LYP/6-31G*), then assign partial charges.
- Docking Protocol : Use AutoDock Vina with a grid box centered on the active site. Validate the protocol by redocking celecoxib (RMSD <2.0 Å).
- Analysis : Prioritize poses with hydrogen bonds to Arg120/Tyr355 and hydrophobic interactions with Val523 .
Q. What considerations are critical for designing in vivo anti-inflammatory studies?
- Methodological Answer :
- Model Selection : Use carrageenan-induced paw edema in rats to assess acute inflammation.
- Dosing : Administer the compound orally (10–50 mg/kg) 1 hour before carrageenan injection. Include indomethacin as a positive control.
- Endpoints : Measure paw volume at 0, 1, 3, and 6 hours post-injection. Validate efficacy via ELISA for TNF-α/IL-6 in serum .
- Safety : Monitor hepatic/renal toxicity through ALT, AST, and creatinine levels after 7-day repeated dosing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
